2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one features a complex structure combining an indole core substituted at the 3-position with a 3-chlorophenylmethanesulfonyl group and a tetrahydroquinoline moiety linked via an ethanone bridge. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs and synthesis methods offer insights into its properties .
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c27-21-10-5-7-19(15-21)18-33(31,32)25-16-28(24-13-4-2-11-22(24)25)17-26(30)29-14-6-9-20-8-1-3-12-23(20)29/h1-5,7-8,10-13,15-16H,6,9,14,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRYJLYIBCDKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple stepsThe final step involves the coupling of the indole derivative with the tetrahydroquinoline moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that indole derivatives often exhibit anticancer properties. The specific structure of this compound may enhance its efficacy against various cancer types. A study highlighted the potential of similar compounds in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Indole and sulfonamide groups are known for their antimicrobial activities. This compound's ability to interact with bacterial enzymes or cell membranes could make it a candidate for developing new antimicrobial agents. Preliminary studies suggest that derivatives with similar functional groups can inhibit the growth of pathogens .
Anti-inflammatory Effects
Compounds containing indole structures have been associated with anti-inflammatory effects. The unique combination of functional groups in this compound may modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.
Biological Mechanisms
The mechanism of action for 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one likely involves:
- Receptor Binding: The compound may bind to specific receptors involved in cancer progression or inflammation.
- Enzyme Inhibition: It could inhibit enzymes that play crucial roles in disease pathways, such as kinases or proteases.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
These findings suggest that this compound may possess similar biological activities warranting further investigation.
Future Research Directions
Given its structural complexity and potential biological activities, future research should focus on:
- In vitro and In vivo Studies: To validate the anticancer and antimicrobial properties.
- Mechanistic Studies: To elucidate the precise molecular targets and pathways affected by this compound.
- Synthesis Optimization: Developing efficient synthetic routes for large-scale production to facilitate further research.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity, while the tetrahydroquinoline moiety may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Implications
Substituent Effects
- Tetrahydroquinoline: Contributes to lipophilicity and π-π stacking interactions, contrasting with morpholine’s polarity .
- Chlorophenyl vs. Aminophenyl: The former enhances electrophilicity, while the latter facilitates hydrogen bonding .
Data Tables
Table 1: Molecular Properties of Key Compounds
Biological Activity
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that incorporates functional groups known for diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.0 g/mol. The structure includes an indole moiety, a sulfonamide group, and a tetrahydroquinoline component, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN2O3S |
| Molecular Weight | 467.0 g/mol |
| CAS Number | 891091-98-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Indole Moiety : Known for its role in modulating neurotransmitter receptors and influencing signaling pathways.
- Sulfonamide Group : Typically enhances the compound's ability to bind to enzymes or receptors due to its polar nature.
- Tetrahydroquinoline Component : May contribute to neuroprotective effects and influence central nervous system pathways.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both gram-positive and gram-negative bacteria. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Preliminary research suggests that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on cancer cell lines. Results indicated an IC50 value of 15 µM against MCF-7 (breast cancer) cells, suggesting potent anticancer activity .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity .
Study 3: Mechanistic Insights
Research has also delved into the mechanistic aspects of its action. The compound was found to upregulate apoptotic markers while downregulating anti-apoptotic proteins in treated cancer cells . This dual action supports its potential as a therapeutic agent in oncology.
Q & A
Basic Question: How can researchers optimize the synthesis of the target compound, particularly the sulfonylation and indole ring formation steps?
Methodological Answer:
The sulfonylation step involving (3-chlorophenyl)methanesulfonyl groups can be optimized using catalysts like pyridine or DMAP to enhance nucleophilic substitution efficiency . For indole ring formation, consider Friedel-Crafts alkylation under anhydrous conditions with Lewis acids (e.g., AlCl₃) to improve regioselectivity . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and purify intermediates using column chromatography. Yield improvements (>70%) have been reported for analogous indole derivatives by controlling reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios (1.2:1 sulfonyl chloride to indole precursor) .
Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions, focusing on indole NH (~10–12 ppm) and sulfonyl group signals (~3.5–4.0 ppm for CH₂SO₂) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~500–550 Da) and fragmentation patterns .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Resolve structural ambiguities (e.g., sulfonyl group orientation) using data collected at 296 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL achieves R factors <0.05 for analogous compounds .
Advanced Question: How can discrepancies between experimental crystallographic data and computational molecular models be resolved?
Methodological Answer:
Discrepancies often arise from crystal packing effects or dynamic conformations. To address this:
Perform DFT calculations (B3LYP/6-31G* level) to compare gas-phase optimized structures with X-ray coordinates .
Analyze torsion angles (e.g., C-SO₂-C-Ph) to identify steric or electronic distortions in the solid state .
Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking in indole-tetrahydroquinoline regions) that influence crystal packing . Publish conflicting data with a discussion of lattice-driven conformational changes.
Advanced Question: How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., serotonin receptors, given structural similarity to indole derivatives). Focus on sulfonyl group interactions with hydrophobic pockets .
Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM).
Functional Assays : Test inhibition of enzymatic activity (e.g., acetylcholinesterase) using Ellman’s method. IC₅₀ values <10 µM for related sulfonamides suggest therapeutic potential .
Methodological Question: How to integrate a theoretical framework into mechanistic studies of the compound’s reactivity?
Methodological Answer:
Link experiments to established theories:
- Reaction Mechanisms : Apply Curtin-Hammett principles to study sulfonylation kinetics under different solvents (polar vs. nonpolar) .
- Quantitative Structure-Activity Relationship (QSAR) : Use Gaussian-derived descriptors (e.g., HOMO-LUMO gaps) to correlate electronic properties with observed bioactivity .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) for key steps (e.g., indole ring closure) using calorimetry or computational methods .
Advanced Question: How to address inconsistent catalytic efficiency in multi-step synthesis?
Methodological Answer:
Kinetic Profiling : Use in situ IR spectroscopy to monitor intermediate formation and identify rate-limiting steps (e.g., sulfonylation vs. cyclization) .
Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions; optimize ligand-to-metal ratios (e.g., 2:1 for Buchwald-Hartwig amination) .
Statistical Design : Apply a Box-Behnken model to evaluate factors (temperature, catalyst loading, solvent polarity) and maximize yield .
Safety-Critical Question: What protocols are recommended for handling reactive intermediates (e.g., sulfonyl chlorides) during synthesis?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats.
- Reaction Conditions : Conduct sulfonylation under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Quenching : Neutralize excess sulfonyl chloride with ice-cold NaHCO₃ solution.
- Waste Disposal : Collect hazardous byproducts (e.g., HCl gas) in scrubbers containing NaOH solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
